molecular formula C25H24N6O6S B11455420 N-(2,6-dimethoxypyrimidin-4-yl)-4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide

N-(2,6-dimethoxypyrimidin-4-yl)-4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B11455420
M. Wt: 536.6 g/mol
InChI Key: BKBGFRQXIVWVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)-4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrrolo[3,4-d]pyrimidine moiety, and a benzene sulfonamide group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)-4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the pyrimidine ring through a condensation reaction involving appropriate precursorsCommon reagents used in these reactions include palladium catalysts, base reagents like cesium carbonate, and solvents such as dimethylformamide (DMF) and ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reaction setups and stringent quality control measures. The use of high-throughput screening and advanced analytical techniques like HPLC and GC-MS ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)-4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products retain the core structure of the compound while introducing new functional groups that can further enhance its chemical and biological properties .

Scientific Research Applications

N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)-4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)-4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrimidine derivatives, such as:

Uniqueness

What sets N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)-4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H24N6O6S

Molecular Weight

536.6 g/mol

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-4-(1-methyl-2,5-dioxo-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide

InChI

InChI=1S/C25H24N6O6S/c1-30-18-14-31(23(32)21(18)22(28-25(30)33)15-7-5-4-6-8-15)16-9-11-17(12-10-16)38(34,35)29-19-13-20(36-2)27-24(26-19)37-3/h4-13,22H,14H2,1-3H3,(H,28,33)(H,26,27,29)

InChI Key

BKBGFRQXIVWVTG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)C4=CC=C(C=C4)S(=O)(=O)NC5=CC(=NC(=N5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.